[1,1'-Biphenyl]-2-ylsulfamic acid
Description
[1,1'-Biphenyl]-2-ylsulfamic acid is a biphenyl derivative featuring a sulfamic acid (–SO₃NH₂) group at the ortho (2-yl) position of one phenyl ring. Sulfamic acid groups are known for their zwitterionic nature, moderate acidity (pKa ~1.0), and solubility in polar solvents, distinguishing them from sulfonic acids (–SO₃H) or hydroxyl (–OH) substituents . Such characteristics suggest possible applications in pharmaceuticals, agrochemicals, or materials science, though further research is needed to confirm these uses.
Properties
CAS No. |
114480-20-5 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(2-phenylphenyl)sulfamic acid |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,16)13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,(H,14,15,16) |
InChI Key |
ZEXMYIFTZVZUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-ylsulfamic acid typically involves the functionalization of biphenyl derivativesThe reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-ylsulfamic acid may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-2-ylsulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of biphenyl amines.
Substitution: Electrophilic substitution reactions are common, where the sulfamic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Biphenyl amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-2-ylsulfamic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development .
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules .
Industry: In the industrial sector, [1,1’-Biphenyl]-2-ylsulfamic acid is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-2-ylsulfamic acid exerts its effects involves its interaction with specific molecular targets. The sulfamic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, leading to changes in their activity and function. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Biphenyl Derivatives
Functional Group and Positional Analysis
The biological and physicochemical properties of biphenyl derivatives are highly influenced by the functional group and its position. Below is a comparative analysis of key analogs:
Key Comparative Findings
Acidity and Solubility :
- Sulfamic acid derivatives exhibit zwitterionic behavior, enhancing water solubility compared to sulfonic acids (e.g., A1530-sulfate) or carboxylic acids. This property may improve bioavailability in drug design.
- Hydroxyl-substituted biphenyls (e.g., zingerone dimer) show lower acidity but significant antioxidant activity due to radical scavenging .
Synthetic Accessibility: Ketones (e.g., [1,1'-Biphenyl]-4-yl(phenyl)methanone) are synthesized via Friedel–Crafts acylation under microwave irradiation, highlighting efficient catalytic methods . Sulfonic/sulfamic acids often require sulfonation or amidation steps, which may involve hazardous reagents (e.g., TFA in ).
Antioxidant biphenyls (e.g., zingerone dimer) demonstrate potent radical scavenging (IC₅₀: 3 μmol/L), outperforming ascorbic acid (VC) in some assays .
Conformational flexibility in hydroxymethyl derivatives (e.g., [1,1'-Biphenyl]-2-carboxylic acid) may enhance binding to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
